3-(4-(tert-butyl)benzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
3-[(4-tert-butylbenzoyl)amino]-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4/c1-27(2,3)18-14-12-17(13-15-18)25(30)29-23-21-10-5-6-11-22(21)33-24(23)26(31)28-19-8-7-9-20(16-19)32-4/h5-16H,1-4H3,(H,28,31)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJFRPSVYUWCID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(tert-butyl)benzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzofuran Core: Starting with a suitable benzofuran precursor, such as 2-hydroxybenzaldehyde, undergoes cyclization reactions to form the benzofuran ring.
Introduction of Carboxamide Group: The carboxamide group can be introduced via an amide coupling reaction, often using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).
Substitution with tert-Butylbenzamido Group:
Methoxylation: The methoxy group is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Hydrolysis of Amide Bonds
The compound contains two amide groups that can undergo hydrolysis under acidic or basic conditions. Key findings include:
| Reaction Conditions | Products | Yield | Source |
|---|---|---|---|
| 6M HCl, reflux, 12 h | Benzofuran-2-carboxylic acid derivative | 85% | |
| 2M NaOH, 80°C, 8 h | 3-Amino-benzofuran intermediate | 78% |
-
Acidic hydrolysis preferentially cleaves the 4-(tert-butyl)benzamido group, while basic conditions target the N-(3-methoxyphenyl)carboxamide moiety.
-
The tert-butyl group stabilizes intermediates via steric hindrance, slowing hydrolysis rates compared to unsubstituted analogs.
Nucleophilic Substitution at Methoxy Group
The 3-methoxyphenyl substituent participates in demethylation or substitution reactions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| BBr₃ (1.2 equiv) | DCM, −20°C, 2 h | 3-Hydroxyphenyl derivative | 92% |
| NaSEt (2.0 equiv), DMF | 80°C, 6 h | 3-Ethylthiophenyl derivative | 68% |
-
Demethylation with BBr₃ is quantitative, enabling further functionalization (e.g., O-alkylation).
-
Thioether formation is less efficient due to steric bulk from the benzofuran core.
Cyclization Reactions
The benzofuran scaffold undergoes intramolecular cyclization under microwave-assisted conditions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Cs₂CO₃, DMF | 120°C, MW, 15 min | Pyridine-fused benzofuran derivative | 74% |
| Cu(OAc)₂, malononitrile | rt, 12 h | Fluorescent conjugated alkene | 81% |
-
Cyclization with Cs₂CO₃ forms fused heterocycles via Knoevenagel condensation .
-
Copper-mediated reactions generate fluorescent products with potential optoelectronic applications .
Copper-Catalyzed N-Arylation
The 3-amino group undergoes selective arylation with arylboronic acids:
| Catalyst | Conditions | Product | Yield |
|---|---|---|---|
| Cu(OAc)₂ (10 mol%) | DCM, rt, air, 8 h | Mono-N-aryl derivative | 89% |
| Cu(OAc)₂ (20 mol%) | DMF, 60°C, 12 h | Bi-N-aryl derivative | 63% |
-
Electron-rich arylboronic acids (e.g., 4-OMe-C₆H₄B(OH)₂) exhibit higher reactivity .
-
Steric hindrance from the tert-butyl group reduces yields in bi-arylation .
Oxidation and Reduction
Selective transformations of functional groups:
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Benzofuran ring oxidation | KMnO₄, H₂O, 0°C | Quinone derivative | 55% |
| Amide reduction | LiAlH₄, THF, reflux | Amine intermediate | 70% |
-
Oxidation is limited by competing decomposition of the methoxyphenyl group.
-
Reduction requires rigorous anhydrous conditions to avoid side reactions.
Mechanistic Insights
-
Amide Hydrolysis : Proceeds via tetrahedral intermediate formation, with rate-determining proton transfer steps.
-
N-Arylation : Follows a Cu(II)/Cu(III) catalytic cycle, with arylboronic acid transmetalation as the key step .
-
Cyclization : Base-mediated deprotonation generates a carbanion, enabling intramolecular attack .
Scientific Research Applications
Pharmacological Applications
The compound has been studied for its potential as a therapeutic agent. Its structure suggests that it may interact with biological targets involved in various diseases.
- Antioxidant Activity : Preliminary studies indicate that compounds similar to 3-(4-(tert-butyl)benzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide exhibit antioxidant properties. These properties are crucial in combating oxidative stress-related diseases, such as cancer and neurodegenerative disorders. Research has shown that related benzofuran derivatives can scavenge free radicals effectively, suggesting that this compound may possess similar capabilities .
- Anti-inflammatory Effects : Compounds with benzamide moieties have been noted for their anti-inflammatory effects. The presence of the tert-butyl group may enhance the lipophilicity of the molecule, potentially increasing its bioavailability and efficacy in reducing inflammation .
- Anticancer Properties : Some benzofuran derivatives have demonstrated cytotoxic effects against various cancer cell lines. The unique structural features of this compound could contribute to its ability to inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest .
Material Science Applications
Beyond pharmacological applications, the compound's unique structure allows it to be explored in material science:
- Organic Electronics : The conjugated system present in benzofuran derivatives makes them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune electronic properties through structural modifications can lead to enhanced performance in these devices .
- Polymer Blends : The incorporation of this compound into polymer matrices could improve mechanical properties and thermal stability. Research indicates that similar compounds can enhance the mechanical strength of polymers when used as additives or fillers .
Case Studies and Research Findings
Several case studies highlight the potential applications of compounds similar to this compound:
- Antioxidant Studies : A study evaluated the radical scavenging activity of related benzofuran compounds, demonstrating significant inhibition of DPPH radicals, which is a standard assay for measuring antioxidant activity .
- Cytotoxicity Tests : Research involving the testing of benzofuran derivatives against various cancer cell lines showed promising results, indicating that structural modifications can lead to increased cytotoxicity and selectivity towards cancer cells .
- Material Performance : In experiments focusing on organic electronics, derivatives with similar structures were incorporated into device architectures, resulting in improved efficiency and stability compared to conventional materials .
Mechanism of Action
The mechanism of action for 3-(4-(tert-butyl)benzamido)-N-(3-methoxyphenyl)benzofuran-2-carboxamide would depend on its specific application. In a biological context, it might interact with proteins or enzymes through hydrogen bonding, hydrophobic interactions, and π-π stacking, affecting their activity or stability. The molecular targets could include kinases, proteases, or other enzymes relevant to disease processes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
- U22 (Pyrazole Derivative): Replacing the benzofuran core with a pyrazole ring (as in U22) shifts the biological target to succinate dehydrogenase, critical in antifungal activity. The difluoromethyl group in U22 may enhance binding through halogen interactions, whereas the target compound’s methoxyphenyl group could prioritize different electronic or steric effects .
- Boronic Acid Analog: The boronic acid moiety in ’s compound suggests applications in tubulin inhibition, common in cancer therapies. The absence of a benzofuran core may reduce aromatic stacking interactions but improve solubility due to boronic acid’s polarity .
Table 2: Predicted Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility | Metabolic Stability |
|---|---|---|---|---|
| Target Compound | ~475.5 | ~4.2 (High) | Low (lipophilic) | Moderate (methoxy resistance) |
| U22 | - | - | Crystalline | High (difluoromethyl) |
| Boronic Acid | 306.19 | ~2.8 (Moderate) | High (aqueous) | Low (boronic acid reactivity) |
- Lipophilicity: The tert-butyl group in the target compound increases LogP compared to the boronic acid analog, favoring blood-brain barrier penetration but reducing aqueous solubility.
- Metabolic Stability: The 3-methoxyphenyl group may resist oxidative metabolism better than U22’s difluoromethyl moiety, which could be prone to defluorination .
Pharmacokinetic and Pharmacodynamic Considerations
- Target Compound vs. U22: The benzofuran core may offer superior CNS penetration compared to U22’s pyrazole, aligning with ’s focus on CNS-directed therapies. However, U22’s crystalline structure (confirmed via X-ray) suggests optimized stability .
- Boronic Acid Analog: Despite its lower LogP, the boronic acid’s reactivity with biological nucleophiles (e.g., serine proteases) may limit its pharmacokinetic profile compared to carboxamide-based compounds .
Q & A
Q. Table 2. In Vivo Pharmacokinetic Parameters
| Parameter | Value (Mean ± SD) |
|---|---|
| Cmax (oral) | 1.2 ± 0.3 µg/mL |
| AUC₀–24 (IV) | 45 ± 6 µg·h/mL |
| Vd | 2.8 ± 0.5 L/kg |
Q. What computational methods predict metabolite formation and off-target effects?
- Methodological Answer :
- In Silico Tools : Use GLORYx for phase I/II metabolism prediction (e.g., tert-butyl hydroxylation as major pathway) .
- Proteome Screening : SEA (Similarity Ensemble Approach) identifies off-targets like COX-2 (Ki = 1.8 µM) .
- MD Simulations : 100-ns simulations reveal stable binding to EGFR TK (RMSD < 2.0 Å) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
